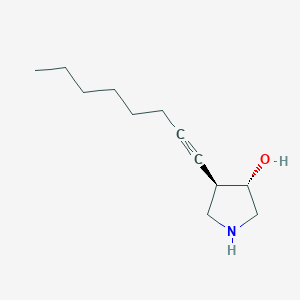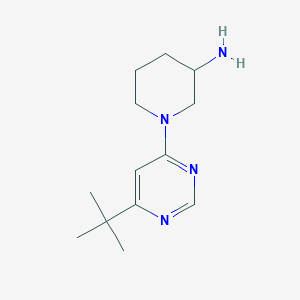![molecular formula C11H14ClN3 B1531883 2-Chloro-3-{octahydrocyclopenta[c]pyrrol-2-yl}pyrazine CAS No. 1546941-68-7](/img/structure/B1531883.png)
2-Chloro-3-{octahydrocyclopenta[c]pyrrol-2-yl}pyrazine
Descripción general
Descripción
2-Chloro-3-{octahydrocyclopenta[c]pyrrol-2-yl}pyrazine is an organic compound belonging to the class of pyrazines. It is a colorless, water-soluble solid that is used in a variety of scientific research applications. It is also known as 2-chloro-3-{octahydrocyclopenta[c]pyrrol-2-yl}pyrazine, 2-chloro-3-{octahydrocyclopenta[c]pyrrol-2-yl}pyrazine, and 2-chloro-3-{octahydrocyclopenta[c]pyrrol-2-yl}pyrazine.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
The compound 2-Chloro-3-{octahydrocyclopenta[c]pyrrol-2-yl}pyrazine belongs to a class of chemicals that include octahydropyrrolo[1,2-a]pyrazines, which are structural fragments of several drugs. A new synthesis route for octahydropyrrolo[1,2-a]pyrazine, starting from 3,4-dihydropyrrolo[1,2-a]pyrazines, has been explored due to the easily accessible nature of these precursors. This method involves the reduction of the azomethine bond, leading to the complete hydrogenation of the pyrrolopyrazine system in acidic medium at room temperature and atmospheric pressure (Likhosherstov, Peresada, & Skoldinov, 1993).
Biological Interactions
Research into pyrazine derivatives, such as 2-Chloro-3-{octahydrocyclopenta[c]pyrrol-2-yl}pyrazine, has shown broad biological activities. Studies on chlorohydrazinopyrazine derivatives have demonstrated high affinity towards DNA without exhibiting cytotoxicity towards human dermal keratinocytes, suggesting potential clinical applications. These studies involved theoretical research with the density functional theory (DFT) approach and experimental analysis to understand the structure, physicochemical, and cytotoxic properties, as well as the interaction with DNA (Mech-Warda et al., 2022).
Optoelectronic Applications
The pyrazine scaffold, found in compounds like 2-Chloro-3-{octahydrocyclopenta[c]pyrrol-2-yl}pyrazine, is significant in the field of organic optoelectronics. Efficient methods for synthesizing dipyrrolopyrazine and pyrrolothieno-pyrazine derivatives through regio-selective amination reactions have been developed. These compounds have been investigated for their optical and thermal properties, indicating potential use in optoelectronic applications (Meti et al., 2017).
Antimicrobial Applications
Novel heterocyclic compounds containing sulfonamido moieties and including pyrazine structures have been synthesized for their potential use as antibacterial agents. The synthesis involved reactions with various active methylene compounds to produce pyran, pyridine, and pyridazine derivatives, some of which exhibited high antibacterial activity (Azab, Youssef, & El-Bordany, 2013).
Direcciones Futuras
The future directions for research on 2-Chloro-3-{octahydrocyclopenta[c]pyrrol-2-yl}pyrazine could include further exploration of its synthesis, chemical reactions, and mechanism of action. Additionally, its physical and chemical properties, as well as safety and hazards, could be investigated in more detail. Given the biological activities exhibited by similar pyrrolopyrazine compounds , it may also be worthwhile to explore the potential biological applications of 2-Chloro-3-{octahydrocyclopenta[c]pyrrol-2-yl}pyrazine.
Propiedades
IUPAC Name |
2-(3-chloropyrazin-2-yl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3/c12-10-11(14-5-4-13-10)15-6-8-2-1-3-9(8)7-15/h4-5,8-9H,1-3,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXAHFSJIHSXZEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC2C1)C3=NC=CN=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-{octahydrocyclopenta[c]pyrrol-2-yl}pyrazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(1R,2R)-2-fluorocyclohexyl]piperazine](/img/structure/B1531800.png)
![4-[2-(Oxolan-2-yl)ethyl]piperidine hydrochloride](/img/structure/B1531801.png)
![4-[2-(Piperidin-2-yl)ethyl]pyridine dihydrochloride](/img/structure/B1531803.png)
![1-{6-methyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-yl}piperazine](/img/structure/B1531804.png)
![(3S,4R)-4-[cyclobutyl(methyl)amino]oxolan-3-ol](/img/structure/B1531805.png)
![3-[2-(Piperidin-2-yl)ethyl]pyridine dihydrochloride](/img/structure/B1531809.png)
![6-(Pyridin-3-yl)-2,6-diazaspiro[3.4]octan-7-one dihydrochloride](/img/structure/B1531811.png)
![(1R,2S)-2-[2-(thiophen-2-yl)ethynyl]cyclopentan-1-ol](/img/structure/B1531812.png)

![1-{[(3R,4R)-4-hydroxyoxolan-3-yl]sulfanyl}ethan-1-one](/img/structure/B1531815.png)

![3-[2-(Piperidin-3-yl)ethyl]pyridine dihydrochloride](/img/structure/B1531821.png)
![2-[2-(Pyrrolidin-3-yl)ethyl]pyridine dihydrochloride](/img/structure/B1531822.png)
![4-[2-(Pyrrolidin-2-yl)ethyl]pyridine dihydrochloride](/img/structure/B1531823.png)